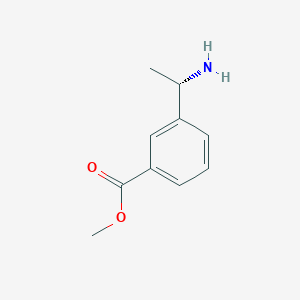

(S)-methyl 3-(1-aminoethyl)benzoate

概要

説明

(S)-methyl 3-(1-aminoethyl)benzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that the compound is synthesized using engineered transaminase polypeptides . Transaminases are enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in amino acid metabolism.

Mode of Action

The mode of action of (S)-methyl 3-(1-aminoethyl)benzoate involves the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This conversion is facilitated by engineered transaminase polypeptides, which have improved properties compared to naturally occurring transaminases .

Pharmacokinetics

The compound has a predicted boiling point of 2663±150 °C and a predicted density of 1.096±0.06 g/cm3 , which may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 2-8°C and protected from light . These conditions help maintain the stability of the compound and ensure its effective action.

生物活性

(S)-methyl 3-(1-aminoethyl)benzoate, also known as a derivative of benzoic acid, has garnered attention in various fields of research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

This compound is characterized by the following molecular formula and structural properties:

- Molecular Formula : C₁₀H₁₃NO₂

- CAS Number : 1391439-19-2

- Molecular Weight : 179.22 g/mol

The compound features a methyl ester functional group and an aminoethyl side chain, which contribute to its biological activity by enhancing solubility and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding with receptor sites, while the benzoate moiety can engage in π-π stacking interactions. This dual functionality may lead to modulation of enzymatic pathways and receptor activities.

Potential Mechanisms Include:

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Calcium Signaling Modulation : Similar compounds have been shown to influence calcium entry in cells, which is critical for various physiological functions.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Antitumor Effects : There are indications that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

- Neuroprotective Properties : Some studies have pointed towards neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 2: Antitumor Activity

In vitro assays were performed on various cancer cell lines to assess the cytotoxic effects of this compound. The compound showed promising results with an IC50 value of approximately 15 µM against breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Case Study 3: Neuroprotective Effects

A neuroprotective study evaluated the impact of this compound on neuronal cells subjected to oxidative stress. The compound demonstrated a significant reduction in cell death compared to control groups, indicating its potential role in protecting neurons from damage.

科学的研究の応用

Medicinal Chemistry

(S)-methyl 3-(1-aminoethyl)benzoate is primarily explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor for the synthesis of various biologically active compounds.

Case Studies

- Antidepressant Development : Studies have indicated that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Research : Investigations into the analgesic effects of related compounds have shown promise in pain management therapies.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the construction of more complex molecules through various chemical reactions.

Synthetic Routes

- Amine Protection : The amino group can be temporarily protected during multi-step syntheses, allowing for selective functionalization.

- Reactivity : The presence of the ester group makes it susceptible to nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

Biochemical Applications

This compound is also studied for its interactions with biological systems.

- Enzyme Inhibition : Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways, offering insights into potential therapeutic uses.

- Cellular Studies : Its effects on cell proliferation and apoptosis are under investigation, particularly in cancer research.

特性

IUPAC Name |

methyl 3-[(1S)-1-aminoethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYAYNLXJBZWGS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。